molecular formula C12H7ClN2OS B5366356 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-pyrazole

1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-pyrazole

Cat. No. B5366356
M. Wt: 262.72 g/mol
InChI Key: IHJULKXSFLGMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CBTA and has a molecular formula of C13H8ClNOS. CBTA is a pyrazole derivative that has been synthesized using various methods, and its synthesis, mechanism of action, and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of CBTA is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. CBTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. CBTA has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in regulating the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
CBTA has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. CBTA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. CBTA has also been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. CBTA has also been shown to exhibit anti-microbial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using CBTA in lab experiments include its high purity, stability, and ease of synthesis. CBTA is also readily available from commercial sources, making it easily accessible for researchers. The limitations of using CBTA in lab experiments include its potential toxicity and the need for careful handling and disposal. CBTA is also relatively expensive compared to other compounds, which may limit its use in some experiments.

Future Directions

There are several future directions for research on CBTA. One area of research is the development of novel derivatives of CBTA with improved pharmacological properties. Another area of research is the evaluation of CBTA for its potential use in photodynamic therapy. Additionally, the potential use of CBTA as a building block for the synthesis of novel materials and its application in organic electronics is an area of active research. Finally, further studies are needed to fully understand the mechanism of action of CBTA and its potential use in various fields.

Synthesis Methods

The synthesis of CBTA has been achieved through various methods, including the reaction of 3-chlorobenzothiophene-2-carboxylic acid with hydrazine hydrate, followed by the reaction with thionyl chloride. Another method involves the reaction of 3-chlorobenzothiophene-2-carboxylic acid with hydrazine hydrate, followed by the reaction with phosphorus oxychloride and subsequent reaction with pyrazole-1-carboxamide. The synthesis of CBTA is a multi-step process that requires careful optimization of reaction conditions to obtain high yields and purity.

Scientific Research Applications

CBTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agricultural chemistry. In medicinal chemistry, CBTA has been evaluated for its anti-inflammatory, anti-cancer, and anti-microbial properties. CBTA has also been studied for its potential use as a photosensitizer in photodynamic therapy. In material science, CBTA has been evaluated for its potential use in organic electronics and as a building block for the synthesis of novel materials. In agricultural chemistry, CBTA has been evaluated for its potential use as a fungicide and herbicide.

properties

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS/c13-10-8-4-1-2-5-9(8)17-11(10)12(16)15-7-3-6-14-15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJULKXSFLGMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)N3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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